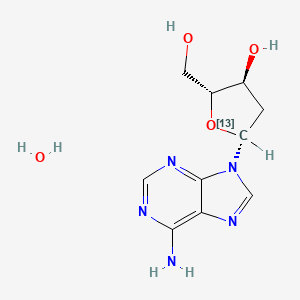

D-Arabitol-13C-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

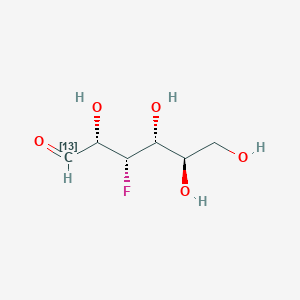

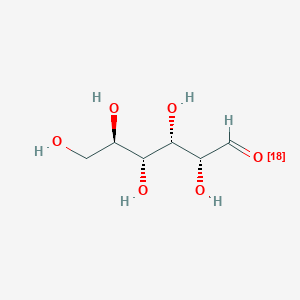

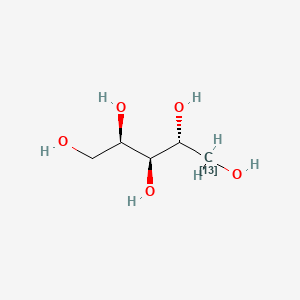

D-Arabitol-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled form of D-Arabitol. D-Arabitol is a polyol, also known as a sugar alcohol, which is naturally found in various plants, fungi, and bacteria. The 13C labeling is used for tracing and quantification in various scientific studies, particularly in metabolic research. D-Arabitol itself is known for its potential neurotoxic effects when accumulated in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Arabitol can be synthesized chemically or biologically. The chemical synthesis involves the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst . This method requires high temperature and pressure, making it less favorable due to the energy consumption and environmental impact.

Industrial Production Methods: Biological production is more commonly used due to its mild conditions and lower environmental impact. This method involves the fermentation of glucose by specific yeast strains such as Zygosaccharomyces rouxii and Metschnikowia reukaufii . The fermentation conditions are optimized to increase the yield of D-Arabitol, with factors such as temperature, agitation speed, and medium composition being crucial .

Chemical Reactions Analysis

Types of Reactions: D-Arabitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: D-Arabitol can be oxidized to D-xylulose using specific dehydrogenases.

Reduction: It can be reduced from D-lyxose using catalytic hydrogenation with Raney nickel.

Substitution: Various functional groups can be introduced into the D-Arabitol molecule through substitution reactions, although specific examples are less common in the literature.

Major Products:

Oxidation: D-xylulose

Reduction: D-Arabitol from D-lyxose

Scientific Research Applications

D-Arabitol-13C-2 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Mechanism of Action

D-Arabitol-13C-2 exerts its effects primarily through its role as a metabolic intermediate. It is involved in the pentose phosphate pathway, where it can be converted to D-xylulose and subsequently to other metabolites . The labeled carbon allows researchers to trace the metabolic pathways and understand the flux of carbon atoms through different biochemical reactions.

Comparison with Similar Compounds

Xylitol: Another sugar alcohol used as a low-calorie sweetener.

L-Arabitol: The enantiomer of D-Arabitol, also found in nature and used in similar applications.

Comparison:

Properties

Molecular Formula |

C5H12O5 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(2R,3S,4R)-(113C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5- |

InChI Key |

HEBKCHPVOIAQTA-XMXQSVOXSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)